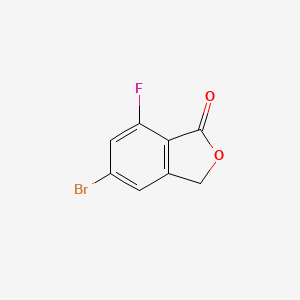
4-Tert-butyl-2,6-dichloropyrimidine
Overview
Description
4-Tert-butyl-2,6-dichloropyrimidine is a chemical compound with the molecular formula C8H10Cl2N2 . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 4-position with a tert-butyl group and at the 2 and 6 positions with chlorine atoms .Chemical Reactions Analysis
This compound participates in various chemical reactions. For instance, it can react with 2,3-dicyano-5,6-dichloro-p-benzoquinone in diethyl ether at -30 - 0°C for 1 hour .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 61-62°C . Its molecular weight is 205.09 g/mol .Scientific Research Applications
Chemical Synthesis and Interaction Studies
The interaction of 4,6-dichloropyrimidine derivatives with various compounds has been a subject of study. For example, 4,6-dichloropyrimidine-5-carbaldehyde reacts with glycine esters to yield derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These reactions are influenced by reaction conditions and have been studied using NMR-spectroscopy, chromatography mass-spectrometry, and elemental analysis. This research contributes to the understanding of pyrimidine chemistry and potential applications in synthesizing biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Histamine Receptor Ligands
A series of 2-aminopyrimidines, including 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, were synthesized as ligands for the histamine H4 receptor. These compounds, derived from pyrimidine, show promise in treating inflammation and pain, supporting the potential of H4R antagonists in these areas (Altenbach et al., 2008).
Polymer Research
4-Tert-butyl-2,6-dichloropyrimidine derivatives have been used in the synthesis of novel polyimides. These polyimides exhibit properties like low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. These characteristics make them suitable for applications in electronics and materials science (Chern & Tsai, 2008).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their potential in cancer treatment. For instance, organotin(IV) complexes of bis-(2,6-di-tert-butylphenol)tin(IV) dichloride, including pyrimidine derivatives, showed cytotoxic activity against human breast cancer cells (Shpakovsky et al., 2012).
Crystal Structure Analysis
The crystal structure of compounds containing this compound has been studied, shedding light on molecular interactions and potential applications in material science and drug design (Kaur et al., 2012).
Antibacterial Activity
Compounds containing 2,6-di-tert-butyl-phenol fragments, including pyrimidine derivatives, have been synthesized and tested for their antibacterial activity. These studies contribute to the search for new antibacterial agents (Koshelev et al., 2020).
Gelation and Fluorescence Studies
Pyrimidine-containing β-iminoenolate difluoroboron complexes have been synthesized, showing properties like organogel formation and mechanofluorochromic behavior. Such studies are valuable for designing new materials with responsive properties (Mi et al., 2018).
Spin Interaction Studies
Research on spin interaction in zinc complexes of mono- and diradical Schiff and Mannich bases, including pyrimidine derivatives, provides insights into magnetic properties important for applications in magnetic materials and molecular electronics (Orio et al., 2010).
Electrochemical Synthesis
4-Tert-butylcatechol has been used in electrochemical studies, leading to the synthesis of new spiropyrimidine derivatives. Such research is fundamental in understanding electrochemical reactions and developing new synthetic methods (Nematollahi & Goodarzi, 2001).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, such as 4-tert-butyl-2,6-dichloropyrimidine, are often used in the synthesis of various pharmaceuticals and bioactive compounds .
Mode of Action
It is known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to play a role in various biochemical pathways, including nucleotide synthesis and various signaling pathways .
Result of Action
As a pyrimidine derivative, it may have potential effects on cellular processes such as dna replication and rna transcription .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of pyrimidine derivatives .
Biochemical Analysis
Biochemical Properties
4-Tert-butyl-2,6-dichloropyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells being studied. In some cell types, this compound has been shown to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound can influence the expression of genes involved in oxidative stress responses, thereby affecting the overall cellular redox state . Additionally, it may impact cell proliferation and apoptosis, depending on the concentration and duration of exposure.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, the binding of this compound to cytochrome P450 can result in either the inhibition or activation of the enzyme, depending on the specific binding interactions . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures may lead to the degradation of the compound, potentially altering its biochemical properties and effects on cellular function. Long-term studies have indicated that continuous exposure to this compound can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response. Additionally, chronic exposure to high doses of this compound can lead to adverse effects on organ function and overall health in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450. This enzyme plays a crucial role in the metabolism of xenobiotics, including this compound, by catalyzing oxidation reactions that facilitate the compound’s breakdown and elimination from the body . The metabolic pathways involving this compound can also influence metabolic flux and the levels of various metabolites, potentially impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its biochemical activity and interactions with target biomolecules, influencing its overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with enzymes and proteins, thereby modulating its biochemical effects.
Properties
IUPAC Name |
4-tert-butyl-2,6-dichloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2/c1-8(2,3)5-4-6(9)12-7(10)11-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSOWDBHBXDLTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731638 | |
| Record name | 4-tert-Butyl-2,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037535-38-8 | |
| Record name | 4-tert-Butyl-2,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B1444605.png)



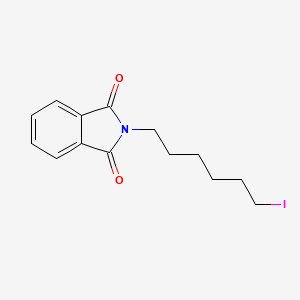


![N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1444615.png)
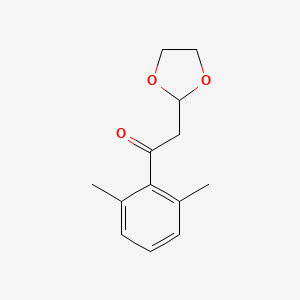
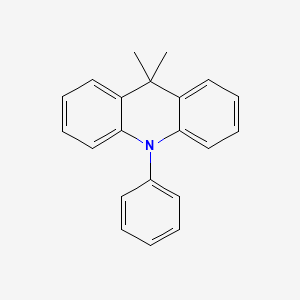
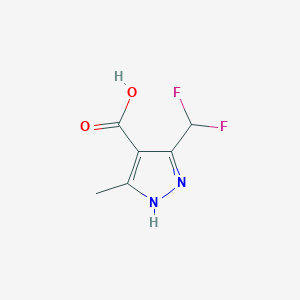
![2-Propenoic acid, 3-[3,4-bis(difluoromethoxy)phenyl]-, (2E)-](/img/structure/B1444623.png)
![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine](/img/structure/B1444625.png)
